アスコクロリン

概要

説明

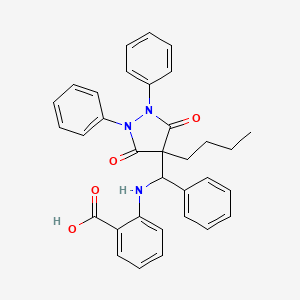

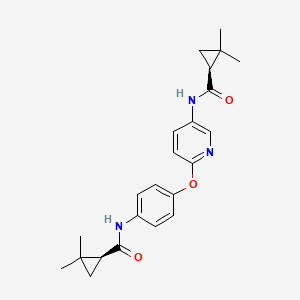

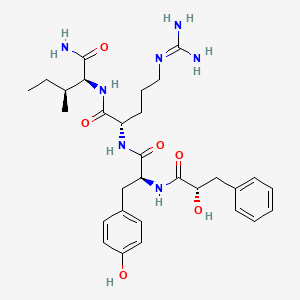

アスコクロリンは、Verticillium hemipterigenum菌の培養から得られるプレニルフェノール化合物です。 抗腫瘍、抗炎症、抗菌作用などの多様な生物活性で知られています 。アスコクロリンは、その潜在的な治療用途により、化学、生物学、医学の分野で大きな関心を集めています。

科学的研究の応用

Chemistry

In chemistry, ascochlorin is used as a precursor for the synthesis of various bioactive compounds. Its unique structure allows for the development of novel derivatives with enhanced biological activities .

Biology

Ascochlorin has been studied extensively for its biological activities. It exhibits potent anti-tumor effects by inhibiting the STAT3 signaling pathway and inducing apoptosis in cancer cells . Additionally, it has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines .

Medicine

In medicine, ascochlorin is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and microbial infections . Its ability to inhibit key enzymes and signaling pathways makes it a promising candidate for drug development.

Industry

Ascochlorin is used in the pharmaceutical industry for the development of new drugs. Its diverse biological activities and relatively simple synthesis make it an attractive compound for industrial applications .

作用機序

アスコクロリンは、複数のメカニズムを通じてその効果を発揮します。それは、細胞の増殖と生存に不可欠なSTAT3シグナル伝達経路を阻害します。この経路を遮断することにより、アスコクロリンは癌細胞のアポトーシスを誘導します。 さらに、それは、核因子-κB(NF-κB)経路を阻害することにより、プロ炎症性サイトカインの産生を抑制します 。 アスコクロリンは、ミトコンドリア呼吸鎖も標的とし、細胞呼吸とエネルギー産生の阻害につながります .

生化学分析

Biochemical Properties

Ascochlorin plays a significant role in biochemical reactions, particularly by interacting with various enzymes and proteins. It inhibits the Qi and Qo quinone binding sites of the mitochondrial cytochrome bc1 complex, which is crucial for cellular respiration . Additionally, ascochlorin activates the tumor suppressor protein p53, likely due to its inhibitory effect on mitochondrial respiration . It also suppresses the nuclear transcription factor activator protein-1, leading to the inhibition of matrix metalloproteinase-9 (MMP-9), which is involved in processes such as renal development, macrophage differentiation, and tumor invasion .

Cellular Effects

Ascochlorin exerts various effects on different cell types and cellular processes. It induces apoptosis in lymphocyte cell lines and suppresses killer T-cell activity, which is significant for its potential use as an immunosuppressant . In hepatocellular carcinoma cells, ascochlorin enhances the sensitivity to doxorubicin, a chemotherapeutic agent, and reverses the epithelial-to-mesenchymal transition, a process associated with cancer progression and metastasis . Furthermore, ascochlorin inhibits the growth and invasion of Candida albicans by targeting the cytochrome bc1 complex .

Molecular Mechanism

The molecular mechanism of ascochlorin involves several pathways. It inhibits MMP-9 expression by suppressing activator protein-1-mediated gene expression through the ERK1/2 signaling pathway . Ascochlorin also enhances the sensitivity of hepatocellular carcinoma cells to doxorubicin by inhibiting the binding of STAT3 to the Snail promoter, thereby reversing the epithelial-to-mesenchymal transition . Additionally, ascochlorin increases the expression of protein inhibitor of activated STAT3 (PIAS3), which binds to the DNA binding domain of STAT3 and down-regulates its activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ascochlorin have been observed to change over time. Ascochlorin is stable when stored at -20°C and remains effective for at least two years under these conditions . In in vitro studies, ascochlorin has shown significant inhibitory effects on the multiplication of Newcastle disease virus in cultured cells . Long-term studies have indicated that ascochlorin maintains its antiviral and antitumor activities over extended periods .

Dosage Effects in Animal Models

The effects of ascochlorin vary with different dosages in animal models. In genetically obese diabetic mice, ascochlorin derivatives have been shown to dose-dependently ameliorate symptoms such as polydipsia, polyuria, and glycosuria . High doses of ascochlorin may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications .

Metabolic Pathways

Ascochlorin is involved in several metabolic pathways. It is biosynthesized through the farnesylation of orsellinic acid, with ilicicolin A epoxide serving as a common precursor . The biosynthesis involves membrane-bound terpene cyclases and P450 monooxygenases, which facilitate the conversion of precursors into ascochlorin . These pathways are crucial for the production of ascochlorin and its derivatives, which exhibit diverse physiological activities .

Transport and Distribution

Ascochlorin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In hepatocellular carcinoma cells, ascochlorin targets the STAT3 signaling cascade, leading to its distribution within the cytoplasm and nucleus . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of ascochlorin is critical for its activity and function. Ascochlorin is primarily localized in the mitochondria, where it inhibits the cytochrome bc1 complex . Additionally, it can be found in the nucleus, where it interacts with transcription factors such as STAT3 and activator protein-1 . The localization of ascochlorin to specific compartments is facilitated by targeting signals and post-translational modifications that direct it to these organelles .

準備方法

合成経路と反応条件

アスコクロリンの合成は、単純な前駆体から始まり、いくつかの段階を伴います。一般的な合成経路の1つには、フェノール化合物のプレニル化、続いて環化および塩素化の段階が含まれます。 反応条件は通常、目的の生成物の収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的生産方法

アスコクロリンの工業的生産は、主にVerticillium hemipterigenumの培養によって達成されます。菌は栄養豊富な培地で培養され、化合物は有機溶媒を使用して培養液から抽出されます。 粗抽出物は次に、クロマトグラフィー技術を使用して精製され、高純度のアスコクロリンが得られます .

化学反応解析

反応の種類

アスコクロリンは、以下を含むさまざまな化学反応を起こします。

酸化: アスコクロリンは、酸化されてキノン誘導体を形成することができます。

還元: アスコクロリンの還元は、ヒドロキノン誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から形成される主な生成物には、さまざまなキノンおよびヒドロキノン誘導体、ならびにハロゲン化およびアルキル化されたアスコクロリン類似体が含まれます .

科学研究の応用

化学

化学において、アスコクロリンは、さまざまな生物活性化合物の合成のための前駆体として使用されています。 そのユニークな構造は、強化された生物活性を持つ新規誘導体の開発を可能にします .

生物学

アスコクロリンは、その生物活性について広く研究されてきました。 それは、STAT3シグナル伝達経路を阻害し、癌細胞のアポトーシスを誘導することにより、強力な抗腫瘍効果を示します 。 さらに、それは、プロ炎症性サイトカインの産生を抑制することにより、抗炎症作用を有します .

医学

医学において、アスコクロリンは、癌、炎症性疾患、および微生物感染症を含むさまざまな疾患の治療のための潜在的な治療薬として研究されています 。重要な酵素とシグナル伝達経路を阻害する能力により、それは医薬品開発の有望な候補となっています。

工業

アスコクロリンは、製薬業界で新規医薬品の開発に使用されています。 その多様な生物活性と比較的単純な合成は、工業的用途にとって魅力的な化合物となっています .

化学反応の分析

Types of Reactions

Ascochlorin undergoes various chemical reactions, including:

Oxidation: Ascochlorin can be oxidized to form quinone derivatives.

Reduction: Reduction of ascochlorin leads to the formation of hydroquinone derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated and alkylated ascochlorin analogs .

類似化合物との比較

類似化合物

イリシコリンD: 同様の生物活性を持つ別のプレニルフェノール化合物。

アスコフラノン: 抗腫瘍および抗炎症作用を持つ関連化合物。

アスコフラノール: アスコクロリンの誘導体で、生物活性が向上しています.

独自性

アスコクロリンは、その幅広い生物活性と複数の経路を標的とする能力により、ユニークです。 その比較的単純な合成と培養からの高収率は、研究と工業的用途にとって魅力的な化合物となっています .

特性

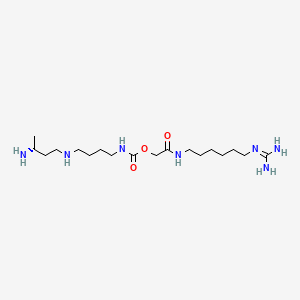

IUPAC Name |

5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]penta-2,4-dienyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO4/c1-13(10-11-23(5)14(2)7-9-19(26)16(23)4)6-8-17-21(27)18(12-25)15(3)20(24)22(17)28/h6,10-12,14,16,27-28H,7-9H2,1-5H3/b11-10+,13-6+/t14-,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVRSKZJJWOPA-FLDGXQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1(C)C=CC(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(=O)[C@@H]([C@@]1(C)/C=C/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102655 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26166-39-2 | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascochlorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026166392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4,6-dihydroxy-2-methyl-5-[(2E,4E)-3-methyl-5-[(1R,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]-2,4-pentadien-1-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCOCHLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ8F05ODV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)